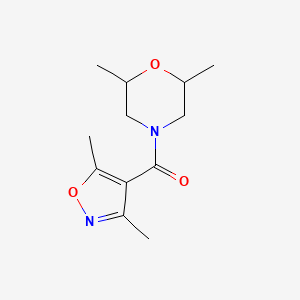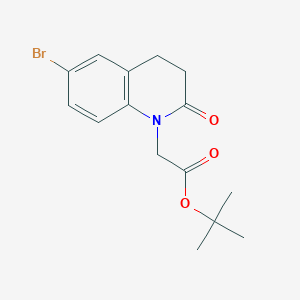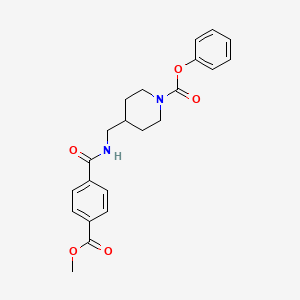![molecular formula C11H14N2O2 B2825391 5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid CAS No. 1936675-30-7](/img/structure/B2825391.png)
5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid” is a complex organic compound. The bicyclo[2.2.1]heptane core is a privileged molecular structure embedded in numerous compounds with various functions . It is found in bioactive natural products and is featured by drug candidates .
Synthesis Analysis
The synthesis of such compounds often involves the Diels–Alder reaction . A sequential Diels Alder reaction/rearrangement sequence has been developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes . The outcome of the rearrangement depends on the substitution pattern of the dienes .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction techniques . The crystals are monoclinic . The bond distances and angles of the bicyclo[2.2.1]heptane ring system agree well with other recently published structures of this type .Chemical Reactions Analysis
At 150-400°C, these compounds undergo isomerization which is accompanied by δ-migration of hydrogen . The isomerization mechanism is discussed in terms of formation of classical carbocations, not invoking nonclassical carbenium ion .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been documented. For instance, Bicyclo[2.2.1]hepta-2,5-diene has a molecular weight of 92.14 g/mol .Applications De Recherche Scientifique
Heterocyclic Dyes Synthesis
Researchers have explored the use of pyrazole derivatives in the synthesis of heterocyclic dyes, revealing that the chemical structure of pyrazole-based compounds significantly influences the optical properties of the synthesized dyes. For instance, carboxylic pyrazolone-based dyes demonstrate shifts in their absorption maxima depending on the substituents on aromatic rings and the type of heterocyclic rings involved, which suggests potential applications in the development of new materials for optical devices and colorants (Tao et al., 2019).
Organocatalytic Reactions
The compound has also shown promise in organocatalysis, particularly in aldol reactions. A study comparing constrained beta-proline analogues found that bicyclic systems offer enhanced selectivity over their monocyclic counterparts. This suggests the potential for developing more efficient and selective catalysts for synthetic organic chemistry (Armstrong et al., 2009).
Development of New Materials
Research into the structural and magnetic properties of coordination polymers derived from pyrazole-3-carboxylic acids has led to the synthesis of novel materials. These studies reveal the ability to construct multidimensional coordination polymers with unique magnetic properties, which could have applications in magnetic materials and molecular electronics (Li et al., 2017).
Safety and Hazards
Orientations Futures
The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery . The identification of rigid counterparts for common flexible scaffolds is crucial to the advancement of medicinal chemistry .
Propriétés
IUPAC Name |
5-(2-bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-5-12-13-10(9)8-4-6-1-2-7(8)3-6/h5-8H,1-4H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRJXXGOLMGLKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C3=C(C=NN3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2825312.png)










![2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2825329.png)
